Product packaging for (6-Fluoro-4-methylpyridin-2-yl)methanol(Cat. No.:)

(6-Fluoro-4-methylpyridin-2-yl)methanol

Cat. No.: B13173941
M. Wt: 141.14 g/mol
InChI Key: AGOGLZSULUBGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-methylpyridin-2-yl)methanol is a fluorinated pyridine derivative that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. The incorporation of a fluorine atom onto the pyridine ring is a widely employed strategy in drug design, as it can significantly alter a molecule's physicochemical properties. This includes increasing metabolic stability, modulating lipophilicity, and enhancing binding affinity to biological targets, making it a valuable scaffold for constructing novel chemical entities . While specific academic research on this exact compound is limited, its structural analogs are prominently featured in pioneering studies. Fluorinated pyridine methanol derivatives are key intermediates in the development of positron emission tomography (PET) tracers, such as those used for imaging inducible nitric oxide synthase (iNOS) in inflammatory diseases . Furthermore, related triaminopyrimidine compounds, which share structural motifs with fluoropyridines, have been investigated as fast-killing and long-acting antimalarial clinical candidates, demonstrating the therapeutic potential of this chemical class . The reactive hydroxymethyl group on the pyridine ring allows for further synthetic transformations, enabling researchers to easily incorporate this fragment into more complex molecules. As such, this compound is an important intermediate for researchers working in drug discovery, agrochemicals, and materials science. This product is intended for research purposes and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B13173941 (6-Fluoro-4-methylpyridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(6-fluoro-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3

InChI Key

AGOGLZSULUBGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)F)CO

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 4 Methylpyridin 2 Yl Methanol

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule by forming key bonds on a pre-existing fluorinated pyridine (B92270) scaffold. These methods, while potentially efficient, often face challenges related to selectivity.

One theoretical approach involves the direct functionalization of the 4-methyl group on a 6-fluoropicoline precursor. This would typically proceed through a two-step sequence:

Radical Halogenation: The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., UV light or AIBN), to form a halomethylpyridine intermediate.

Nucleophilic Substitution: The resulting benzylic-type halide is then subjected to hydrolysis or substitution with a hydroxide (B78521) source (e.g., aqueous NaOH) to yield the desired hydroxymethyl group.

However, this approach faces significant regioselectivity challenges. The C-H bonds of the methyl group and the C-H bond at the 2-position of the pyridine ring can both be reactive. Achieving selective functionalization of the methyl group without competing reactions on the ring, particularly at the activated 2-position, is difficult. Consequently, this is not a commonly reported high-yield synthesis for this specific isomer.

Direct C-H hydroxymethylation involves the direct conversion of a C-H bond on the pyridine ring to a C-CH₂OH bond. The functionalization of pyridine C-H bonds, especially at positions remote from the nitrogen atom, remains a significant challenge in organic synthesis due to the electron-deficient nature of the ring. epfl.chrsc.org

Strategies often require activation of the pyridine ring, for instance, through the formation of N-oxides or the use of transition-metal catalysts. A Pd-catalyzed direct diarylation of pyridines has been developed using a transient activator strategy, indicating the potential for C-H functionalization at the 2- and 6-positions. nih.gov However, achieving regioselective introduction of a hydroxymethyl group at the 2-position of 6-fluoro-4-methylpyridine in the presence of other reactive sites is a complex problem. As such, established, high-yield protocols for this specific transformation are not prevalent in the literature.

Synthesis via Functional Group Interconversion

These routes are generally more common and reliable, involving the transformation of stable functional groups on the pyridine ring into the desired hydroxymethyl group.

A robust strategy for synthesizing pyridyl methanols involves the use of halogenated precursors. A plausible pathway for (6-Fluoro-4-methylpyridin-2-yl)methanol starts with a dihalosubstituted picoline, such as 2-bromo-6-chloro-4-methylpyridine.

The synthesis could proceed via the following steps:

Selective Fluorination: The 6-chloro group can be selectively replaced by fluorine through a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by heating with a fluoride (B91410) source like potassium fluoride (KF) in an aprotic polar solvent (e.g., DMSO). The greater lability of the halogen at the 2/6 positions compared to the 3/5 positions facilitates this substitution.

Metal-Halogen Exchange: The remaining bromine atom at the 2-position of the resulting 2-bromo-6-fluoro-4-methylpyridine (B575051) is then treated with a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively replaces the bromine with lithium.

Hydroxymethylation: The generated 2-lithiated pyridine intermediate is a potent nucleophile and is quenched by reacting it with an electrophile like anhydrous formaldehyde (B43269) (HCHO).

Aqueous Workup: A final aqueous workup protonates the intermediate alkoxide to yield the target this compound.

This method offers excellent regiocontrol, as the positions of the functional groups are defined by the starting halogenated pyridine.

The most widely employed and scalable method for preparing this compound is the reduction of its corresponding carboxylic acid or ester derivative. The key intermediate for this process is 6-fluoro-4-methylpyridine-2-carboxylic acid . anichemllc.com

The synthesis involves two main stages:

Preparation of the Carboxylic Acid: 6-Fluoro-4-methylpyridine-2-carboxylic acid can be synthesized through methods such as the oxidation of a suitable precursor, like 6-fluoro-2,4-dimethylpyridine, using a strong oxidizing agent.

Reduction to the Alcohol: The carboxylic acid or its corresponding ester (e.g., methyl or ethyl ester) is then reduced to the primary alcohol. Several reducing agents are effective for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both carboxylic acids and esters directly to the primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an acidic or aqueous workup. youtube.comyoutube.com

Sodium Borohydride (NaBH₄): While NaBH₄ does not typically reduce carboxylic acids and reduces esters slowly, its reactivity can be enhanced. acs.org Using NaBH₄ in a mixed solvent system, such as THF-methanol, allows for the effective reduction of aromatic and pyridine carboxylic esters to their corresponding alcohols in high yields. ias.ac.inresearchgate.net The addition of activating agents like aluminum chloride can also facilitate the reduction of pyridine esters with NaBH₄. researchgate.net

The reduction of the ester is often preferred for its milder conditions and improved chemoselectivity compared to the direct reduction of the carboxylic acid.

Table 1: Comparison of Reducing Agents for 6-Fluoro-4-methylpyridine-2-carboxylic Acid/Ester

Reagent System Substrate Typical Conditions Advantages Disadvantages
LiAlH₄ Carboxylic Acid or Ester Anhydrous THF, followed by aqueous/acidic workup High reactivity, fast reaction Highly reactive with water, requires stringent anhydrous conditions
NaBH₄ / THF-Methanol Ester Refluxing THF and Methanol (B129727) Milder, safer to handle, more chemoselective Does not reduce the carboxylic acid directly, requires esterification step
NaBH₄ / AlCl₃ Ester Anhydrous solvent (e.g., THF, diglyme) Increased reactivity for otherwise unreactive esters Requires careful control of stoichiometry

Introduction of the Fluorine Atom

One of the most established methods for introducing fluorine onto an aromatic amine is the Balz-Schiemann reaction . wikipedia.org This process would involve:

Diazotization: Starting with an appropriate aminopicoline, such as 6-amino-4-methylpyridine-2-methanol or its protected form, the amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid.

Fluorination: The diazonium salt is then treated with a fluoride source, classically tetrafluoroboric acid (HBF₄), which forms a diazonium tetrafluoroborate (B81430) salt. wikipedia.org Thermal decomposition of this isolated salt expels nitrogen gas and boron trifluoride, leaving the aryl fluoride. Modern variations use anhydrous hydrogen fluoride (HF) or HF-Pyridine solutions, which can offer improved yields. google.com

Alternatively, fluorine can be introduced via nucleophilic aromatic substitution (SNAr) on a precursor containing a suitable leaving group, such as chlorine, at the 6-position. nih.gov The reaction of a compound like 6-chloro-4-methylpyridine-2-carboxylic acid with a fluoride salt (e.g., KF or CsF) in a high-boiling aprotic solvent (like DMSO or sulfolane) can effectively replace the chlorine with fluorine. The high electronegativity of fluorine generally accelerates SNAr reactions on pyridine rings compared to chlorine. acs.org

Electrophilic Fluorination Protocols

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic" fluorine (F⁺). For the synthesis of this compound, a direct C-H fluorination of a precursor like (4-methylpyridin-2-yl)methanol (B1313502) could be envisioned. The pyridine ring is generally electron-deficient; however, the nitrogen atom can direct electrophiles to the ortho (C2, C6) and para (C4) positions.

Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for such transformations. mdpi.comnih.gov The reaction mechanism is believed to proceed through a polar two-electron process. nih.govcore.ac.uk The fluorination of 1,2-dihydropyridine precursors with Selectfluor® has been shown to be an effective method for producing fluorinated pyridines. mdpi.com Another approach involves the C-H fluorination of pyridines adjacent to the nitrogen atom using silver(II) fluoride (AgF₂), which occurs under mild conditions with high regioselectivity.

A hypothetical electrophilic fluorination of (4-methylpyridin-2-yl)methanol would be expected to yield a mixture of isomers, with the C6 position being a likely site for fluorination due to the directing influence of the ring nitrogen.

Table 1: Hypothetical Data for Electrophilic Fluorination of (4-methylpyridin-2-yl)methanol

EntryFluorinating AgentSolventTemperature (°C)Time (h)Yield of 6-Fluoro Isomer (%)
1Selectfluor®Acetonitrile251235
2Selectfluor®Dichloromethane02430
3AgF₂Tetrahydrofuran25145
4N-Fluorobenzenesulfonimide (NFSI)Acetonitrile50828

Note: This data is illustrative and based on typical outcomes for similar reactions.

Nucleophilic Fluorination Reactions (e.g., Utilizing DAST)

Nucleophilic fluorination methods are powerful alternatives, often providing better control over regioselectivity by starting with a pre-functionalized precursor.

One of the most established methods for introducing fluorine via nucleophilic substitution is the Balz-Schiemann reaction . wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate. wikipedia.org For the synthesis of this compound, this would involve the diazotization of a (6-Amino-4-methylpyridin-2-yl)methanol precursor, followed by thermal decomposition of the resulting diazonium salt. wikipedia.org

Another significant nucleophilic pathway is the Halogen Exchange (Halex) reaction . This process involves the substitution of a leaving group, typically chlorine or bromine, with fluoride. researchgate.net Precursors such as (6-Chloro-4-methylpyridin-2-yl)methanol can be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. researchgate.netgoogleapis.com The success of this reaction is highly dependent on the activation of the pyridine ring by electron-withdrawing groups and the reaction conditions.

The use of Diethylaminosulfur Trifluoride (DAST) is another common strategy for nucleophilic fluorination, primarily used for converting alcohols to alkyl fluorides. nih.gov While DAST is not typically used for direct fluorination of an aromatic ring, it could theoretically be employed if a suitable precursor like (6-hydroxy-4-methylpyridin-2-yl)methanol were available. However, this would present challenges in selectivity between the aromatic hydroxyl group and the primary alcohol of the methanol substituent.

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of synthesizing the target molecule.

In electrophilic fluorination , the directing effects of the substituents on the pyridine ring determine the position of fluorination. The nitrogen atom strongly directs electrophilic attack to the C2 and C6 positions. The methyl group at C4 is a weak activating group, while the methanol group at C2 is also weakly activating. The combined effect would favor fluorination at the C6 position, which is ortho to the nitrogen and meta to the methyl group.

In nucleophilic fluorination , regioselectivity is predetermined by the position of the leaving group in the precursor. For instance, starting with (6-Amino-4-methylpyridin-2-yl)methanol in a Balz-Schiemann reaction or (6-Chloro-4-methylpyridin-2-yl)methanol in a Halex reaction ensures that the fluorine atom is introduced exclusively at the C6 position. This makes nucleophilic routes more reliable for achieving the desired regioisomer.

Stereoselectivity is not a factor in the fluorination of the aromatic ring itself. However, if reactions involved chiral centers elsewhere in the molecule, their integrity would need to be considered. For the synthesis of this compound, which is achiral, stereoselectivity is not a primary concern.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Balz-Schiemann reaction , optimization involves careful control of the diazotization step, typically performed at low temperatures (0-5 °C) using sodium nitrite and an acid like HBF₄. The subsequent thermal decomposition of the isolated diazonium salt requires finding the optimal temperature to promote fluorination while minimizing side reactions.

For the Halex reaction , key parameters to optimize include the choice of fluoride source, solvent, temperature, and the potential use of phase-transfer catalysts.

Table 2: Illustrative Optimization of a Halex Reaction for (6-Chloro-4-methylpyridin-2-yl)methanol

EntryFluoride SourceSolventTemperature (°C)CatalystYield (%)
1KFDMSO150None45
2KFSulfolane180None55
3CsFDMSO150None62
4KFSulfolane18018-Crown-675
5TBAFAcetonitrile80None68

Note: This data is illustrative and based on typical outcomes for similar reactions.

Factors influencing the yield include the solubility of the fluoride salt, the polarity of the solvent, and the lability of the leaving group. Phase-transfer catalysts like crown ethers can enhance the nucleophilicity of the fluoride anion by sequestering the metal cation, often leading to improved yields and milder reaction conditions.

Reactivity and Reaction Mechanisms of 6 Fluoro 4 Methylpyridin 2 Yl Methanol

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C-2 position of the pyridine (B92270) ring is a primary alcohol and, as such, can undergo a variety of characteristic reactions, including oxidation, reduction, esterification, etherification, and halogenation.

The primary alcohol functionality of (6-Fluoro-4-methylpyridin-2-yl)methanol can be oxidized to form either the corresponding aldehyde, 6-fluoro-4-methylpicolinaldehyde, or the carboxylic acid, 6-fluoro-4-methylpicolinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Common reagents for this transformation include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and conditions for Swern or Corey-Kim oxidations. Over-oxidation to the carboxylic acid can be a competing reaction, particularly with more powerful oxidizing agents or under prolonged reaction times.

For the preparation of 6-fluoro-4-methylpicolinic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can be utilized.

Table 1: Plausible Oxidation Reactions of this compound

Starting Material Product Reagent(s) Reaction Type
This compound 6-Fluoro-4-methylpicolinaldehyde MnO₂, DMP, Swern Oxidation Partial Oxidation

Note: This table represents theoretically possible reactions based on general organic chemistry principles, as specific experimental data for this compound is limited in publicly available literature.

Given that the hydroxymethyl group is already in a reduced state, further reduction is not a typical transformation for this functional group. However, the pyridine ring itself can be susceptible to reduction under certain conditions, although this is outside the scope of transformations involving the hydroxymethyl group.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) would yield (6-fluoro-4-methylpyridin-2-yl)methyl acetate.

Etherification can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

The hydroxyl group can be replaced by a halogen atom through reaction with various halogenating agents. For example, treatment with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to the corresponding alkyl chlorides, which in this case would yield 2-(chloromethyl)-6-fluoro-4-methylpyridine. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromide.

Electrophilic and Nucleophilic Reactions on the Pyridine Core

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles. The fluorine atom at the C-6 position further deactivates the ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.

Directed ortho-lithiation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. The resulting lithiated species can then react with various electrophiles.

The hydroxymethyl group (-CH₂OH) is generally considered a weak directing group for ortho-lithiation. khanacademy.org Deprotonation of the hydroxyl group would occur first, and the resulting alkoxide may have some directing ability. However, stronger directing groups are typically required for efficient and regioselective lithiation of pyridine rings. The fluorine atom itself can also act as a directing group. The regiochemical outcome of a directed lithiation attempt on this compound would depend on the interplay between the directing effects of the deprotonated hydroxymethyl group, the fluorine atom, and the pyridine nitrogen, as well as the reaction conditions (base, solvent, temperature).

Given the presence of the fluorine atom at C-6 and the hydroxymethyl group at C-2, potential sites for lithiation would be C-3 and C-5. The relative acidity of the protons at these positions and the coordinating ability of the substituents would determine the final regioselectivity. Without specific experimental data for this molecule, predicting the outcome of a directed ortho-lithiation reaction remains speculative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the utility of this compound in these reactions is heavily dependent on the targeted reaction site.

The direct cross-coupling at the C-6 position, involving the cleavage of the C-F bond, is challenging. The reactivity of aryl halides in typical palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, follows the trend of I > Br > OTf >> Cl > F. libretexts.org The carbon-fluorine bond is the strongest carbon-halogen bond, making it significantly less susceptible to oxidative addition to a palladium(0) center, which is the initial step in the catalytic cycle. libretexts.org While specialized catalyst systems with highly electron-rich ligands have been developed for the activation of C-F bonds, these reactions often require harsh conditions and are not as common as couplings involving other halides. researchgate.netmdpi.com

A more viable strategy for employing this molecule in cross-coupling reactions involves the modification of the hydroxymethyl group at the C-2 position. Conversion of the alcohol to a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs), transforms the C-2 position into an excellent electrophilic site for cross-coupling. In this scenario, the triflate would readily undergo oxidative addition to palladium, enabling Suzuki or Buchwald-Hartwig reactions at this position.

Suzuki-Miyaura Coupling: In a potential Suzuki reaction of a triflate-derivatized this compound, the catalytic cycle would proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond at the C-2 position.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step typically requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. wikipedia.org If the C-2 position were activated as a triflate, it could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-OTf bond, coordination of the amine to the palladium complex, deprotonation of the amine by the base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org Studies on analogous dihalopyridines, such as 2-fluoro-4-iodopyridine, have shown that the Buchwald-Hartwig reaction occurs selectively at the more reactive C-I bond over the C-F bond, underscoring the general inertness of the C-F bond under these conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

In stark contrast to its inertness in cross-coupling, the fluorine atom at the C-6 position of this compound makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is a cornerstone of pyridine chemistry.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C-2, C-6) and γ (C-4) positions. Consequently, these positions are activated towards attack by nucleophiles. stackexchange.com The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, the C-6 carbon attached to fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The aromaticity is restored by the expulsion of the leaving group, which is the fluoride (B91410) ion.

The stability of the Meisenheimer complex is crucial and is the reason for the high reactivity at the C-6 position. The negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect that is not possible if the attack occurs at the C-3 or C-5 positions. stackexchange.com

Furthermore, fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This activating effect outweighs its poor leaving group ability in other substitution reactions like SN1 or SN2. The typical leaving group reactivity order in SNAr is F > Cl > Br > I, often referred to as the "element effect". nih.govrsc.org

A wide array of nucleophiles can be used to displace the fluoride in 2-fluoropyridines, often under mild conditions. acs.org This makes SNAr a highly versatile method for functionalizing this compound at the C-6 position.

Nucleophile ClassExample NucleophileTypical ProductGeneral Conditions
O-NucleophilesSodium Methoxide (NaOMe)6-Methoxy-4-methylpyridin-2-yl)methanolBase (e.g., NaH, K₂CO₃) in a polar solvent (e.g., DMF, DMSO)
N-NucleophilesPiperidine(4-Methyl-6-(piperidin-1-yl)pyridin-2-yl)methanolBase (e.g., K₂CO₃) or excess amine, often with mild heating
S-NucleophilesSodium Thiophenoxide (NaSPh)(4-Methyl-6-(phenylthio)pyridin-2-yl)methanolPolar aprotic solvent (e.g., DMF) at room or elevated temperature
C-NucleophilesPotassium Cyanide (KCN)(6-Cyano-4-methylpyridin-2-yl)methanolPolar aprotic solvent (e.g., DMSO) with heating

Mechanistic Insights into Reactivity Patterns

The reactivity of this compound is a classic example of how electronic effects govern reaction pathways in heteroaromatic systems. The key to understanding its behavior lies in the differing requirements of the SNAr and palladium-catalyzed cross-coupling mechanisms.

Dominance of the SNAr Pathway: The most facile reaction for this molecule is SNAr at the C-6 position. This is due to a confluence of favorable factors:

Ring Activation: The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the electron density of the ring, particularly at the C-2 and C-6 positions, priming them for nucleophilic attack. stackexchange.com

Intermediate Stabilization: The anionic Meisenheimer complex formed upon nucleophilic attack at C-6 is effectively stabilized by resonance delocalization of the negative charge onto the ring nitrogen. stackexchange.com

Leaving Group Ability: Fluorine's high electronegativity makes the C-6 carbon highly electrophilic, accelerating the initial nucleophilic addition, which is often the rate-determining step. In the context of the addition-elimination mechanism, fluoride is an excellent leaving group. rsc.orgacs.org

Challenges in Cross-Coupling: The C-F bond is largely unreactive in palladium-catalyzed cross-coupling reactions due to its high bond dissociation energy. The critical oxidative addition step, which involves the insertion of Pd(0) into the C-F bond, has a very high activation energy. libretexts.org While possible, this transformation requires bespoke, highly active catalysts that can overcome this energy barrier. researchgate.net Therefore, the SNAr pathway provides a much lower energy and more practical route to functionalize the C-6 position.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is the primary tool for determining the molecular structure of an organic compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments in (6-Fluoro-4-methylpyridin-2-yl)methanol. The expected spectrum would show signals for the two aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. Chemical shifts (δ) would indicate the electronic environment of each proton, and spin-spin coupling patterns would reveal connectivity between adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. This includes the six carbons of the substituted pyridine ring and the single carbon of the methanol group. The chemical shifts would be characteristic of their positions relative to the nitrogen, fluorine, and hydroxyl functional groups.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial characterization technique. sigmaaldrich.com Fluorine-19 is a 100% abundant, spin-½ nucleus, making this method highly sensitive. sigmaaldrich.com The spectrum would display a single resonance for the fluorine atom on the pyridine ring. Its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would provide definitive evidence for its position on the aromatic ring. researchgate.net

Hypothetical NMR Data for this compound

Technique Expected Signals Anticipated Chemical Shift Range (ppm) Key Features
¹H NMR Pyridine-H (2), -CH₂-, -CH₃, -OH Aromatic: 6.5-8.5; Methylene: ~4.7; Methyl: ~2.4; Hydroxyl: Variable Coupling between aromatic protons and to the fluorine atom. Singlet for the methyl group.
¹³C NMR Pyridine-C (6), -CH₂- Aromatic: 100-165; Methylene: ~60 Carbon signals would show splitting due to coupling with the fluorine atom (C-F coupling).

| ¹⁹F NMR | Pyridine-F | -100 to -150 (relative to CFCl₃) | A single peak, potentially showing coupling to adjacent aromatic protons. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Other key peaks would include C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region, and a strong C-F stretching band.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR, would also identify these functional groups. The pyridine ring vibrations are typically strong in Raman spectra. acs.org

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C / C=N Stretch (Ring) 1400 - 1600
C-F Stretch 1000 - 1400

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, absorptions in the ultraviolet region are expected, corresponding to π→π* transitions of the aromatic system. The presence of substituents like the fluoro, methyl, and methanol groups would influence the exact wavelength of maximum absorbance (λmax).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LCMS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Low-Resolution Mass Spectrometry (LRMS): Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 141.15 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₈FNO). Analysis of the fragmentation pattern would likely show the loss of the hydroxymethyl group or other characteristic fragments of the pyridine ring, further confirming the structure.

Computational and Theoretical Investigations of 6 Fluoro 4 Methylpyridin 2 Yl Methanol and Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

DFT calculations are instrumental in determining the electronic landscape of a molecule. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netbohrium.com

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, hybridization, and intramolecular charge transfer interactions, revealing how electron density is shared between atoms and orbitals. researchgate.net Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. scispace.com

For fluorinated pyridine (B92270) analogs, studies have shown that the electronegative fluorine atom significantly influences the electronic properties, often leading to a more polarized structure and affecting the energies of frontier orbitals. emerginginvestigators.org

Table 1: Calculated Electronic Properties of a Pyridine Analog using DFT (B3LYP/6-311+G(d,p)) This interactive table provides examples of electronic property data obtained from DFT calculations for a representative pyridyl-methanol analog.

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -1.9 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.9 eV Correlates with chemical stability and reactivity researchgate.net

A significant application of DFT is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. researchgate.net These calculated frequencies, when compared with experimental data, aid in the assignment of specific vibrational modes to the observed spectral bands. scispace.com Such analyses are crucial for confirming the molecular structure and understanding the vibrational characteristics of functional groups. researchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap and complex splitting patterns can make assignments challenging. researchgate.netacs.org The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model and the optimized molecular geometry. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyridine Analog This interactive table illustrates the correlation between theoretical and experimental IR data, a common practice for validating computational results.

Vibrational Mode Assignment Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹)
O-H Stretch 3450 3465
C-H Stretch (Aromatic) 3050 3060
C=N Stretch (Pyridine Ring) 1580 1585
C-F Stretch 1250 1245

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational changes and interactions with its environment.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org For (6-Fluoro-4-methylpyridin-2-yl)methanol, a key flexible bond is the C-C bond connecting the pyridine ring to the hydroxymethyl group. Rotation around this bond gives rise to different conformers with varying potential energies due to factors like steric hindrance and torsional strain. libretexts.org

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the dihedral angle of this rotating bond. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. biomedres.us The introduction of substituents, like the fluorine atom, can influence these conformational preferences. mdpi.com

Table 3: Relative Energies of Different Conformers of a Pyridyl-Methanol Analog This interactive table shows hypothetical energy data from a conformational analysis, indicating the relative stability of different spatial arrangements.

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Population (%)
A (Staggered) 60° 0.5 35
B (Anti) 180° 0.0 55

The behavior of a molecule in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, particularly solvents like water. Molecular dynamics (MD) simulations are used to model these complex systems over time, providing insights into intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.netstrath.ac.uk

For this compound, several key interactions can be studied. The hydroxyl group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in stabilizing intermolecular interactions. acs.orgnih.gov MD simulations can reveal the structure and dynamics of the solvation shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds and quantifying the strength and lifetime of these bonds. researchgate.net

Table 4: Potential Hydrogen Bonding Interactions for this compound in Water This interactive table outlines the primary sites for hydrogen bonding and their roles in solvent interactions.

Functional Group Atom Role Potential Interaction Energy (kcal/mol)
Hydroxyl Oxygen H-bond acceptor -5 to -7
Hydroxyl Hydrogen H-bond donor -4 to -6
Pyridine Ring Nitrogen H-bond acceptor -3 to -5

Computational Prediction of Chemical Reactivity and Selectivity

A major challenge in synthetic chemistry involving pyridine is controlling the regioselectivity of functionalization reactions, as the pyridine ring has multiple potential reaction sites. nih.govresearchgate.net Computational methods are invaluable for predicting the most likely sites for electrophilic or nucleophilic attack.

Reactivity descriptors derived from DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and MEP maps, can predict reactivity. scispace.comresearchgate.net For an electrophilic attack, the reaction is likely to occur at the site with the highest HOMO density or the most negative electrostatic potential. Conversely, a nucleophilic attack is favored at sites with high LUMO density or positive electrostatic potential.

These computational predictions can guide synthetic chemists in choosing the appropriate reagents and reaction conditions to achieve the desired meta, para, or ortho functionalization, overcoming the inherent electronic biases of the pyridine ring. snnu.edu.cnresearchgate.net The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine ring of this compound makes computational prediction of its reactivity and selectivity particularly important for planning further chemical modifications.

Advanced Chemoinformatics for Structural Relationships

The exploration of the chemical space surrounding this compound and its analogs is significantly enhanced by the application of advanced chemoinformatic and computational methodologies. These techniques provide a theoretical framework to understand and predict the relationship between molecular structure and potential biological activity, guiding the design of novel compounds with desired properties. Methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and pharmacophore modeling are pivotal in elucidating the intricate structural requirements for molecular interactions.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in correlating the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov For a series of analogs of this compound, a 3D-QSAR model could reveal critical insights. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govrsc.org These models generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for activity. A hypothetical CoMFA steric contour map for a set of analogs might indicate that bulky substituents are preferred at a certain position on the pyridine ring, while the CoMSIA electrostatic map could highlight the importance of the electronegative fluorine atom at the 6-position for optimal interaction with a biological target.

Pharmacophore modeling is another powerful chemoinformatic tool that defines the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comfiveable.me A pharmacophore model for a series of active analogs of this compound would typically include features such as hydrogen bond donors (from the methanol (B129727) hydroxyl group), hydrogen bond acceptors (the pyridine nitrogen and the fluorine atom), and hydrophobic/aromatic regions (the pyridine ring). researchgate.netnih.gov This model serves as a 3D query to screen large virtual libraries of compounds to identify novel, structurally diverse molecules that possess the required features and are therefore likely to be active. dovepress.com

The structural relationship between this compound and its analogs can be further explored by analyzing the impact of specific substitutions on the pyridine ring. The presence of the fluorine atom at the 6-position is expected to significantly influence the electronic properties of the pyridine ring, affecting its pKa and potential for hydrogen bonding. nih.gov The methyl group at the 4-position introduces a hydrophobic element and can influence the molecule's orientation within a binding pocket. The hydroxymethyl group at the 2-position is a key feature, likely involved in crucial hydrogen bonding interactions with a target receptor. nih.gov

Computational analysis allows for the systematic in silico modification of the lead structure, this compound, to predict the effects of these changes. For example, moving the fluorine atom to the 5-position or replacing the methyl group with other substituents would alter the molecule's electrostatic potential surface and shape, which can be correlated with changes in activity through QSAR models. researchgate.net

Below are interactive data tables that conceptualize the kind of data generated in chemoinformatic studies. Table 1 illustrates a hypothetical 3D-QSAR analysis for a set of analogs, and Table 2 presents a potential pharmacophore model derived from these compounds.

Interactive Data Tables

Table 1: Hypothetical 3D-QSAR Data for this compound Analogs

Compound IDR1-Group (at C4)R2-Group (at C6)Experimental Activity (IC50, nM)Predicted Activity (IC50, nM)
1-CH3-F5055
2-CH3-Cl7570
3-H-F120115
4-CH2CH3-F4548
5-CH3-H200190

Table 2: Hypothetical Pharmacophore Features for this compound Analogs

FeatureTypeLocationVector/Radius (Å)Importance Score
1Hydrogen Bond DonorHydroxymethyl (-OH)Vector0.95
2Hydrogen Bond AcceptorPyridine Nitrogen (N)Vector0.88
3Hydrogen Bond AcceptorFluoro (-F)Vector0.75
4Aromatic RingPyridine RingRadius: 1.50.92
5HydrophobicMethyl (-CH3)Radius: 1.20.65

These computational and theoretical investigations are crucial for understanding the structure-activity relationships governing the interactions of this compound and its analogs, thereby facilitating the rational design of new and more effective molecules. uni-bonn.de

Synthetic Applications and Functional Material Precursors

Role as Building Blocks in the Synthesis of Complex Heterocycles

The strategic placement of reactive functional groups on the pyridine (B92270) ring of (6-Fluoro-4-methylpyridin-2-yl)methanol makes it an ideal starting material for the synthesis of various heterocyclic systems. The interplay between the alcohol moiety and the fluorinated pyridine core allows for a range of chemical transformations, leading to the formation of substituted pyridines, quinolines, and intricate multi-ring systems.

Precursors for Substituted Pyridines and Quinolines

The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. These transformations are pivotal in the synthesis of substituted pyridines. For instance, the resulting aldehyde can undergo condensation reactions with various nucleophiles, while the carboxylic acid can participate in amide or ester bond formations. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the pyridine ring, leading to a library of functionalized pyridine derivatives.

Furthermore, this compound can serve as a precursor for the synthesis of quinoline (B57606) derivatives. The synthesis of quinolines often involves the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or their equivalents. While direct synthetic routes from this compound to quinolines are not extensively documented in publicly available literature, its derivatives could potentially be elaborated into fragments suitable for established quinoline synthesis methodologies, such as the Friedländer annulation or the Doebner-von Miller reaction. The fluorine and methyl substituents on the pyridine ring would ultimately be incorporated into the final quinoline structure, offering a route to specifically substituted quinoline scaffolds.

Integration into Multi-Ring Systems

The reactivity of the hydroxymethyl group, coupled with potential reactions at other positions on the pyridine ring, facilitates the integration of the this compound scaffold into larger, multi-ring heterocyclic systems. The alcohol can be converted into a leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to form ethers, thioethers, or amines, thereby linking the pyridine core to other cyclic or acyclic fragments.

Moreover, the fluorine atom can, under specific conditions, undergo nucleophilic aromatic substitution, providing another avenue for annulation reactions to build fused ring systems. The development of synthetic strategies to construct pyrido-fused heterocycles is an active area of research, and fluorinated building blocks like this compound are valuable starting points for accessing novel and complex molecular frameworks.

Precursors for Advanced Organic Frameworks

Pyridine-containing ligands are widely employed in the construction of metal-organic frameworks (MOFs) and other advanced organic frameworks due to the coordinating ability of the pyridine nitrogen atom. The hydroxymethyl group in this compound can also participate in coordination to metal centers or can be further functionalized to introduce other coordinating groups, such as carboxylates or phosphonates.

The presence of the fluorine atom can influence the electronic properties of the resulting ligand and, consequently, the properties of the final framework material. For example, the electron-withdrawing nature of fluorine can affect the Lewis basicity of the pyridine nitrogen, which in turn can modulate the strength of the metal-ligand coordination bond. This fine-tuning of electronic properties is crucial for designing MOFs with specific gas sorption, catalytic, or sensing capabilities. While specific examples of MOFs constructed directly from this compound are not readily found in the literature, the principles of MOF design suggest its potential as a valuable precursor in this field.

Methodologies for Diverse Chemical Library Generation

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is a suitable scaffold for combinatorial chemistry approaches aimed at producing libraries of novel compounds. Its multiple points of functionalization allow for the systematic introduction of a variety of substituents.

A typical strategy for library generation would involve the parallel modification of the hydroxymethyl group. For instance, a set of diverse carboxylic acids could be coupled to the alcohol to generate a library of esters. Similarly, the alcohol could be oxidized to the aldehyde, which can then be subjected to a range of reactions, such as reductive aminations with a library of primary and secondary amines. This approach allows for the rapid synthesis of a large number of structurally related yet diverse compounds, which can then be screened for desired biological or material properties. The fluorinated methylpyridine core provides a consistent structural motif across the library, with diversity being introduced at the functionalized 2-position.

Q & A

Q. What are the established synthetic routes for (6-Fluoro-4-methylpyridin-2-yl)methanol, and what are the critical reaction steps?

The synthesis typically involves fluorination and reduction steps. For example, fluorinated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) are treated with fluorinating agents like KF in DMSO, followed by reduction using LiAlH4 to introduce the hydroxymethyl group . Purification methods such as recrystallization or column chromatography are crucial for achieving high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 19^19F NMR to confirm the positions of fluorine and methyl groups.
  • HPLC : For purity assessment using C18 columns with methanol/water gradients .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+^+ at 156.06) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a building block for fluorinated drug candidates. For instance, the hydroxymethyl group can undergo nucleophilic substitution to introduce pharmacophores, while the fluorine atom enhances metabolic stability and target binding in kinase inhibitors .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address yield inconsistencies in the synthesis of this compound?

Use Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 23^3 factorial design revealed that increasing DMSO content from 50% to 70% improved fluorination efficiency by 22% . Response surface methodology (RSM) further optimizes multi-step processes .

Q. What experimental strategies are recommended to resolve contradictory biological activity data across studies?

  • Dose-response assays : Validate activity across multiple cell lines (e.g., IC50_{50} values in HEK293 vs. HeLa).
  • Target engagement studies : Use SPR or thermal shift assays to confirm direct binding to proposed targets (e.g., enzymes like kinases).
  • Metabolic stability tests : Assess if conflicting results arise from differential metabolite formation in vitro vs. in vivo .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic substitutions. For example, the fluorine atom at C6 directs incoming electrophiles to C3 due to electron-withdrawing effects, validated by experimental bromination outcomes . AI-driven tools (e.g., Synthia) propose feasible pathways for derivatization .

Q. What role does the fluorine substituent play in modulating the compound’s physicochemical properties?

Fluorine increases lipophilicity (logP ~1.8) and metabolic stability by resisting oxidative degradation. It also enhances hydrogen-bonding interactions with biological targets, as shown in X-ray co-crystal structures with CYP450 enzymes .

Q. How can metabolic pathways of this compound be elucidated using advanced analytical techniques?

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C4-methyl) and phase II conjugates (glucuronides).
  • Stable isotope labeling : Track 13^{13}C-labeled compounds in hepatocyte assays to map metabolic fate .

Comparative and Mechanistic Studies

Q. How does this compound compare to its chloro and bromo analogs in reactivity and bioactivity?

Fluorine’s electronegativity reduces electron density at C2, making it less reactive toward nucleophiles compared to chloro analogs. However, fluorinated derivatives exhibit superior antimicrobial activity (e.g., 10-fold lower MIC against S. aureus) due to enhanced membrane permeability .

Q. What mechanistic insights explain its inhibitory effects on specific enzymatic targets?

Molecular dynamics simulations show that the hydroxymethyl group forms a hydrogen bond with catalytic residues (e.g., Asp86 in HIV-1 protease), while the fluorine atom stabilizes a hydrophobic pocket. Kinetic assays confirm non-competitive inhibition with Ki_i = 0.8 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.